2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride
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Overview
Description
2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N3O2 It is an amino acid derivative that features a pyrimidine ring attached to the propanoic acid backbone
Mechanism of Action
Target of Action
It is known to be an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and regulation of blood glucose levels.
Mode of Action
The exact mode of action of 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is not clearly defined in the available resources. As an alanine derivative, it may interact with biological systems in a manner similar to alanine. Alanine is involved in the transfer of nitrogen from peripheral tissue to the liver, aiding in glucose production .
Result of Action
As an alanine derivative, it may influence protein synthesis and blood glucose regulation .
Action Environment
It is recommended to store the compound at 4°c, away from moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino acids.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: An alanine derivative with a pyridine ring instead of a pyrimidine ring.
3-Amino-2-(pyridin-4-yl)propanoic acid dihydrochloride: Another similar compound with a different substitution pattern on the propanoic acid backbone.
Uniqueness
2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is unique due to its specific structural features, such as the presence of a pyrimidine ring, which may confer distinct chemical and biological properties compared to similar compounds with different ring structures.
Biological Activity
2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrimidine ring, which is known for its role in various biological processes. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
The compound’s mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, which is critical for maintaining cell integrity .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated its ability to reduce cell viability in various cancer cell lines, including:
Cell Line | Viability Reduction (%) | IC50 (µM) |
---|---|---|
Caco-2 (Colorectal) | 39.8 | 15 |
A549 (Lung) | 56.9 | 20 |
The results indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against multidrug-resistant strains of bacteria. The study found that it exhibited superior antimicrobial activity compared to traditional antibiotics like vancomycin and ampicillin, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using various cancer cell lines to assess the compound's cytotoxic effects. The findings revealed that at lower concentrations, the compound selectively targeted cancer cells while sparing normal cells, indicating a favorable therapeutic window .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Action : The compound disrupts bacterial metabolism by interfering with enzyme function critical for cell wall synthesis.
- Anticancer Mechanism : It promotes apoptosis by activating apoptotic pathways and inhibiting cell cycle progression.
Properties
IUPAC Name |
2-amino-3-pyrimidin-4-ylpropanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-1-2-9-4-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGNEFBRWGTIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-31-2 |
Source
|
Record name | 2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.